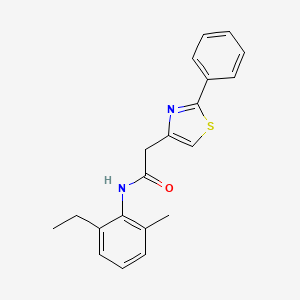

N-(2-ethyl-6-methylphenyl)-2-(2-phenyl-1,3-thiazol-4-yl)acetamide

Description

N-(2-ethyl-6-methylphenyl)-2-(2-phenyl-1,3-thiazol-4-yl)acetamide is a synthetic acetamide derivative featuring a 1,3-thiazole core substituted with a phenyl group at position 2 and an acetamide group at position 2. The N-substituent of the acetamide moiety is a 2-ethyl-6-methylphenyl group, which confers unique steric and electronic properties.

Properties

Molecular Formula |

C20H20N2OS |

|---|---|

Molecular Weight |

336.5 g/mol |

IUPAC Name |

N-(2-ethyl-6-methylphenyl)-2-(2-phenyl-1,3-thiazol-4-yl)acetamide |

InChI |

InChI=1S/C20H20N2OS/c1-3-15-11-7-8-14(2)19(15)22-18(23)12-17-13-24-20(21-17)16-9-5-4-6-10-16/h4-11,13H,3,12H2,1-2H3,(H,22,23) |

InChI Key |

UWOLFVWTZSEYMG-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC=CC(=C1NC(=O)CC2=CSC(=N2)C3=CC=CC=C3)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-ethyl-6-methylphenyl)-2-(2-phenyl-1,3-thiazol-4-yl)acetamide typically involves the reaction of 2-ethyl-6-methylaniline with 2-phenyl-1,3-thiazole-4-carboxylic acid under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an appropriate solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours until the desired product is formed.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and optimized reaction conditions can enhance the yield and purity of the compound. Purification steps such as recrystallization or chromatography are employed to obtain the final product in high purity.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The acetamide group facilitates nucleophilic substitution at the carbonyl carbon. In related compounds, this site reacts with amines or alcohols under basic conditions to form substituted amides or esters . For example:

Reaction Scheme :

Key conditions:

-

Solvents: Tetrahydrofuran (THF), dimethylformamide (DMF)

Thiazole Ring Reactivity

The 1,3-thiazol-4-yl group participates in electrophilic aromatic substitution (EAS) and coordination chemistry:

Electrophilic Substitution

-

Halogenation : Bromination or chlorination occurs at the C5 position of the thiazole ring under mild conditions .

-

Nitration : Requires concentrated HNO/HSO at 0–5°C, yielding nitro derivatives .

Coordination Chemistry

The thiazole nitrogen acts as a ligand for transition metals (e.g., Cu, Pd) in catalytic cross-coupling reactions .

Hydrolysis and Degradation

The acetamide bond undergoes hydrolysis under acidic or alkaline conditions:

Acidic Hydrolysis :

Alkaline Hydrolysis :

Stability studies indicate degradation rates increase at elevated temperatures (>40°C) or extreme pH .

Cross-Coupling Reactions

The phenyl and thiazole rings enable Suzuki-Miyaura and Ullmann couplings:

| Reaction Type | Conditions | Product |

|---|---|---|

| Suzuki Coupling | Pd(PPh), NaCO, DME, 80°C | Biaryl derivatives |

| Ullmann Coupling | CuI, 1,10-phenanthroline, KPO, DMF | N-arylacetamides |

Biological Activity-Driven Modifications

Structural analogs demonstrate enhanced bioactivity via:

-

Knoevenagel Condensation : Introduces α,β-unsaturated ketones for antimicrobial activity .

-

Mannich Reactions : Adds aminomethyl groups to improve pharmacokinetics .

Example Modification :

Stability Under Synthetic Conditions

Optimized reaction parameters for high yield and purity:

Analytical Characterization

Post-reaction analysis employs:

Scientific Research Applications

Anticancer Properties

Recent studies have indicated that compounds with similar structures to N-(2-ethyl-6-methylphenyl)-2-(2-phenyl-1,3-thiazol-4-yl)acetamide exhibit significant anticancer properties. The compound may inhibit tumor growth through several mechanisms:

- Inhibition of Cell Proliferation : In vitro studies have shown that this compound can reduce the proliferation of cancer cell lines by inducing apoptosis and cell cycle arrest. Case Study : A study evaluated the efficacy of thiazole derivatives on human cancer cell lines (e.g., MCF-7 and HeLa), revealing significant cytotoxic effects with IC50 values in the low micromolar range.

Antimicrobial Activity

The compound has also been assessed for its antimicrobial properties. Preliminary findings suggest potential effectiveness against various bacterial strains, indicating its use as a lead compound in developing new antibiotics.

- Mechanism of Action : The biological activity may be linked to interactions with specific molecular targets involved in cellular signaling pathways, potentially inhibiting kinase activity crucial for cancer progression. Case Study : Research focused on the antimicrobial activity of this compound against pathogenic bacteria showed notable antibacterial effects against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae.

Drug Development

The unique structure of this compound makes it a promising candidate for drug development in oncology and infectious diseases. Its ability to target specific pathways involved in cell proliferation and microbial resistance positions it as a valuable lead compound for further exploration.

Structure–Activity Relationship Studies

Research into the structure–activity relationship (SAR) of this compound can provide insights into optimizing its efficacy and reducing potential side effects. Understanding how modifications to its chemical structure impact biological activity is crucial for advancing its therapeutic applications.

Mechanism of Action

The mechanism by which N-(2-ethyl-6-methylphenyl)-2-(2-phenyl-1,3-thiazol-4-yl)acetamide exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, modulating their activity and leading to downstream biological effects. The exact mechanism of action would depend on the specific application and target.

Comparison with Similar Compounds

Core Structural Variations

The following table highlights key structural differences and similarities between the target compound and its analogs:

Key Differences and Implications

MBG () features a hydrophilic amino-ethyl-phenyl substituent, which may improve solubility but reduce blood-brain barrier penetration relative to the target compound.

Thiazole vs. Benzothiazole Cores :

- Benzothiazole derivatives (e.g., ) exhibit extended aromatic systems, which may enhance π-π stacking interactions with biological targets compared to the simpler thiazole core in the target compound .

Functional Group Modifications :

- The presence of electron-withdrawing groups (e.g., nitro in , chloro in ) on phenyl rings alters electronic density, affecting binding affinity. The target compound’s unmodified phenyl group may favor hydrophobic interactions .

Biological Activity

N-(2-ethyl-6-methylphenyl)-2-(2-phenyl-1,3-thiazol-4-yl)acetamide is a compound that has garnered attention for its potential biological activities. This article provides an overview of its synthesis, biological properties, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound can be represented by the following chemical structure:

Molecular Information:

- CAS Number: 1142206-72-1

- Molecular Weight: 284.41 g/mol

- MDL Number: MFCD12027882

Synthesis

The synthesis of this compound involves several steps, typically starting from commercially available thiazole derivatives and aryl acetamides. The mechanistic pathways often include nucleophilic substitutions and condensation reactions, which are crucial for forming the thiazole ring and the acetamide moiety.

Antitumor Activity

Recent studies have highlighted the antitumor potential of thiazole derivatives. For instance, compounds structurally related to this compound have shown significant cytotoxic effects against various cancer cell lines. One study reported that similar thiazole compounds exhibited IC50 values ranging from 1.61 to 1.98 µg/mL against cancer cell lines such as MDA-MB-231, indicating their effectiveness in inducing apoptosis in these cells .

| Compound | IC50 (µg/mL) | Cell Line |

|---|---|---|

| 4e | 10.93 | CA IX |

| 9 | 1.61 | MDA-MB-231 |

| 10 | 1.98 | A431 |

Antibacterial Activity

This compound has also shown promising antibacterial properties. In a comparative study, thiazole derivatives were tested against various bacterial strains, demonstrating significant activity with MIC values lower than those of standard antibiotics like norfloxacin .

| Bacterial Strain | MIC (µg/mL) | Reference Drug (MIC µg/mL) |

|---|---|---|

| Staphylococcus aureus | 7.81 | 0.7 |

| E. coli | 15.62 | 190.2 |

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells:

- Inhibition of Carbonic Anhydrase : Some thiazole derivatives have been shown to inhibit carbonic anhydrase enzymes, which play a role in tumor growth and bacterial survival .

- Induction of Apoptosis : The compound has been observed to induce apoptosis in cancer cells through mechanisms involving mitochondrial pathways and caspase activation .

Study on Antitumor Effects

In a controlled study involving MDA-MB-231 cells treated with N-(2-ethyl-6-methylphenyl)-2-(2-phenyldisubstituted thiazole), researchers noted a significant increase in apoptotic markers as compared to untreated controls. The annexin V-FITC assay demonstrated a substantial rise in late apoptotic cells from 0.18% to 22.04%, indicating strong pro-apoptotic activity .

Study on Antibacterial Properties

Another study evaluated the antibacterial efficacy of thiazole derivatives against common pathogens such as Staphylococcus aureus and E. coli. The results showed that the tested compound exhibited MIC values significantly lower than those of traditional antibiotics, suggesting its potential as a novel antibacterial agent .

Q & A

Q. What synthetic methodologies are recommended for preparing N-(2-ethyl-6-methylphenyl)-2-(2-phenyl-1,3-thiazol-4-yl)acetamide?

A multi-step approach is typically employed:

- Step 1 : Synthesize the thiazole core via Hantzsch thiazole synthesis, combining α-halo ketones with thiourea derivatives under reflux conditions .

- Step 2 : Introduce the acetamide moiety via nucleophilic substitution or coupling reactions. For example, react 2-chloroacetamide intermediates with sodium azide in toluene/water (8:2) under reflux, followed by purification via crystallization or column chromatography .

- Critical Considerations : Monitor reaction progress using TLC (hexane:ethyl acetate, 9:1) and optimize solvent systems to minimize byproducts.

Q. How can the structural integrity of this compound be validated post-synthesis?

Use a combination of:

- X-ray crystallography : Refine single-crystal data using SHELXL for bond length/angle validation and hydrogen bonding analysis .

- Spectroscopic techniques :

- NMR : Confirm substituent positions (e.g., ethyl and methyl groups on the phenyl ring) via - and -NMR chemical shifts.

- HRMS : Verify molecular ion peaks and isotopic patterns .

- Elemental analysis : Ensure <2% deviation from theoretical C/H/N/S values .

Q. What preliminary biological assays are suitable for evaluating this compound’s activity?

Prioritize assays based on structural analogs:

- Antimicrobial screening : Disk diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) at 50–100 µg/mL .

- Enzyme inhibition : Test acetylcholinesterase or kinase inhibition via spectrophotometric methods (IC determination) .

- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC as a benchmark .

Advanced Research Questions

Q. How can computational modeling refine the design of derivatives with enhanced bioactivity?

- Molecular docking : Use AutoDock Vina to predict binding poses in target proteins (e.g., bacterial dihydrofolate reductase). Focus on interactions between the thiazole ring and hydrophobic pockets .

- QSAR studies : Correlate substituent electronic parameters (Hammett σ) with antimicrobial IC values to guide synthetic modifications .

- MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories (GROMACS) to identify persistent hydrogen bonds .

Q. What strategies resolve contradictions in crystallographic data during refinement?

- Twinned data : Use SHELXL’s TWIN/BASF commands for intensity deconvolution in cases of pseudo-merohedral twinning .

- Disordered moieties : Apply PART/SUMP restraints for overlapping atoms (e.g., ethyl groups) and validate via R/wR convergence (<5% discrepancy) .

- Hydrogen bonding networks : Compare intermolecular interactions (C–H···O/N) with related structures (e.g., N-(4-chloro-2-nitrophenyl)acetamide) to identify packing anomalies .

Q. How does the thiazole ring’s electronic configuration influence biological activity?

- Electron-withdrawing effects : The thiazole’s sulfur and nitrogen atoms create a polarized ring, enhancing binding to electrophilic enzyme sites (e.g., bacterial transpeptidases) .

- Conformational rigidity : The planar thiazole stabilizes π-π stacking with aromatic residues (e.g., Tyr in kinase ATP pockets), improving inhibitory potency .

- Derivatization potential : Introduce substituents at the 4-position (e.g., nitro, amino) to modulate logP and membrane permeability .

Q. What experimental approaches reconcile discrepancies in biological assay results?

- Dose-response validation : Repeat assays in triplicate with positive controls (e.g., ciprofloxacin for antimicrobial tests) to rule out false negatives .

- Metabolite profiling : Use LC-MS to identify degradation products that may interfere with activity (e.g., hydrolyzed acetamide derivatives) .

- Target engagement assays : Employ SPR or ITC to directly measure binding affinity (K) and confirm on-target effects .

Methodological Tables

Q. Table 1. Key Crystallographic Parameters for Structural Validation

| Parameter | Value (Example) | Reference Method |

|---|---|---|

| Space group | P/c | SHELXL refinement |

| R/wR (%) | 3.1/7.8 | I > 2σ(I) |

| C–S bond length (Å) | 1.68 ± 0.02 | CSD survey |

| Torsion angle (N–C–C–O) | -16.7° | Mercury visualization |

Q. Table 2. Bioactivity Optimization Workflow

| Step | Action | Tool/Technique |

|---|---|---|

| 1 | Derivative synthesis | Hantzsch thiazole |

| 2 | Docking-based virtual screening | AutoDock Vina |

| 3 | IC determination | Microplate assays |

| 4 | Selectivity profiling | Kinase panel screening |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.